Acotiamide hydrochloride

Description

Properties

IUPAC Name |

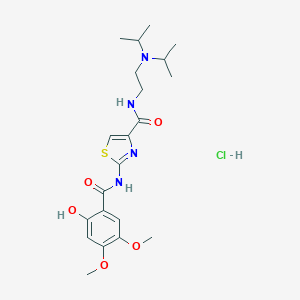

N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O5S.ClH/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26;/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEKQYLTAIVCBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31ClN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171717 | |

| Record name | Acotiamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185104-11-4 | |

| Record name | Acotiamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185104114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acotiamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACOTIAMIDE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/510791NN30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acotiamide Hydrochloride and its Interaction with Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acotiamide hydrochloride is a novel prokinetic agent, the first of its class, approved for the management of functional dyspepsia, particularly postprandial distress syndrome. Its therapeutic efficacy is primarily attributed to its unique dual mechanism of action: the enhancement of acetylcholine (ACh) concentrations in the synaptic cleft through the inhibition of acetylcholinesterase (AChE) and the antagonism of presynaptic muscarinic M1 and M2 autoreceptors on enteric neurons. This technical guide provides an in-depth review of the mechanism of action of acotiamide with a specific focus on its interaction with muscarinic receptors. It includes a summary of available quantitative data, detailed experimental protocols for relevant assays, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

Acotiamide's prokinetic effects stem from its ability to augment cholinergic neurotransmission in the upper gastrointestinal tract. This is achieved through two primary mechanisms:

-

Acetylcholinesterase (AChE) Inhibition: Acotiamide inhibits AChE, the enzyme responsible for the degradation of acetylcholine. This leads to an increased concentration and prolonged availability of ACh at the neuromuscular junction in the enteric nervous system.[1][2]

-

Muscarinic Autoreceptor Antagonism: Acotiamide acts as an antagonist at presynaptic M1 and M2 muscarinic autoreceptors on enteric neurons.[2] These autoreceptors normally function as a negative feedback mechanism, inhibiting further release of acetylcholine. By blocking these receptors, acotiamide effectively removes this inhibition, leading to enhanced acetylcholine release.[2][3]

The synergistic effect of these two actions results in increased stimulation of postsynaptic muscarinic M3 receptors on smooth muscle cells, leading to enhanced gastric motility and accommodation.

Interaction with Muscarinic Receptors

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are crucial for mediating the effects of acetylcholine in the central and peripheral nervous systems. They are classified into five subtypes (M1-M5). Acotiamide's primary interaction is with the M1 and M2 subtypes, which act as autoreceptors on presynaptic cholinergic neurons in the gut.

Qualitative Antagonism at M1 and M2 Receptors

Multiple sources confirm that acotiamide functions as an antagonist at M1 and M2 muscarinic receptors.[2][3] By blocking these presynaptic autoreceptors, acotiamide enhances the release of acetylcholine from enteric nerve endings.[3] This targeted antagonism is a key component of its prokinetic activity.

Quantitative Binding and Functional Data

Despite extensive literature searches, specific quantitative data on the binding affinities (Ki) or functional antagonism (IC50 or pA2 values) of acotiamide for the individual muscarinic receptor subtypes (M1, M2, M3, M4, and M5) are not publicly available in the reviewed scientific literature. Therefore, a comprehensive table of these values cannot be provided at this time.

Acetylcholinesterase Inhibition: Quantitative Data

Acotiamide's inhibitory effect on acetylcholinesterase has been quantified in several studies. The following table summarizes the reported IC50 and Ki values.

| Parameter | Value | Species/Tissue | Reference |

| IC50 | 1.79 µM | Rat Stomach Homogenate | [4] |

| IC50 | 2.3 µM | Rat Stomach Homogenate | [4] |

| Ki | 0.61 µM | Human Acetylcholinesterase | [4] |

Signaling Pathways and Experimental Workflows

Acotiamide's Dual Mechanism of Action

The following diagram illustrates the dual mechanism of action of acotiamide, leading to enhanced cholinergic signaling.

Caption: Dual mechanism of acotiamide action.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors signal through different G-protein pathways. M1, M3, and M5 receptors couple to Gq/11, leading to the activation of phospholipase C (PLC). M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase.

Caption: Muscarinic receptor signaling pathways.

Experimental Protocols

The following sections detail the general methodologies for key experiments used to characterize the interaction of compounds like acotiamide with muscarinic receptors and acetylcholinesterase.

Muscarinic Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to muscarinic receptors.

-

Objective: To determine the inhibition constant (Ki) of a test compound for each muscarinic receptor subtype.

-

Materials:

-

Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

-

Test compound (e.g., acotiamide).

-

Non-specific binding control (e.g., a high concentration of atropine).

-

Assay buffer (e.g., phosphate-buffered saline).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand binding assay workflow.

Functional Assay: Calcium Mobilization (for M1, M3, M5 Receptors)

This assay measures the ability of a compound to antagonize agonist-induced increases in intracellular calcium in cells expressing Gq/11-coupled muscarinic receptors.

-

Objective: To determine the IC50 of a test compound for antagonizing M1, M3, or M5 receptor activation.

-

Materials:

-

Cells (e.g., CHO or HEK293) expressing the M1, M3, or M5 receptor subtype.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Muscarinic agonist (e.g., carbachol).

-

Test compound (e.g., acotiamide).

-

Fluorescence plate reader.

-

-

Procedure:

-

Cell Plating and Dye Loading: Cells are plated in a multi-well plate and loaded with a calcium-sensitive dye.

-

Compound Addition: Cells are pre-incubated with varying concentrations of the test compound (antagonist).

-

Agonist Stimulation and Measurement: A muscarinic agonist is added to stimulate the receptors, and the resulting change in fluorescence, indicative of intracellular calcium mobilization, is measured over time.

-

-

Data Analysis: The peak fluorescence response is determined for each concentration of the test compound. The data is normalized, and a concentration-response curve is generated to calculate the IC50 value.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and the inhibitory potency of compounds like acotiamide.

-

Objective: To determine the IC50 of a test compound for AChE inhibition.

-

Materials:

-

Acetylcholinesterase (from a suitable source, e.g., human erythrocytes or rat stomach homogenate).

-

Substrate (e.g., acetylthiocholine iodide).

-

Chromogen (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).

-

Test compound (e.g., acotiamide).

-

Assay buffer (e.g., phosphate buffer).

-

Spectrophotometer.

-

-

Procedure:

-

Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains the assay buffer, DTNB, AChE, and a specific concentration of the test compound.

-

Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, acetylthiocholine.

-

Measurement: AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored product. The rate of color formation is measured spectrophotometrically at 412 nm.

-

-

Data Analysis: The percentage of AChE inhibition is calculated for each concentration of the test compound. A dose-response curve is plotted to determine the IC50 value.

Conclusion

This compound's prokinetic activity is well-established to be a result of its dual action as an acetylcholinesterase inhibitor and a presynaptic M1 and M2 muscarinic receptor antagonist. This combined mechanism effectively increases the concentration and duration of action of acetylcholine in the enteric nervous system, leading to improved gastric motility. While quantitative data for its AChE inhibitory activity is available, there is a notable absence of publicly available quantitative data on its binding affinities and functional antagonism at the individual muscarinic receptor subtypes. Further research in this area would provide a more complete understanding of acotiamide's pharmacological profile and could aid in the development of future gastrointestinal prokinetic agents. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

- 1. Acotiamide and Functional Dyspepsia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and Safety of Orally Administered Acotiamide Extended-Release Tablets Among Functional Dyspepsia-Postprandial Distress Syndrome Patients: A Randomized, Double-Blind, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Profile of acotiamide in the treatment of functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiologically-Based Pharmacokinetic and Pharmacodynamic Modeling for the Inhibition of Acetylcholinesterase by Acotiamide, A Novel Gastroprokinetic Agent for the Treatment of Functional Dyspepsia, in Rat Stomach - PMC [pmc.ncbi.nlm.nih.gov]

Acotiamide Hydrochloride: An In-depth Technical Guide to its Acetylcholinesterase Inhibition Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acotiamide is a first-in-class gastroprokinetic agent approved for the treatment of functional dyspepsia, particularly the symptoms associated with postprandial distress syndrome.[1][2] Its therapeutic effects are primarily attributed to its ability to enhance acetylcholine (ACh) concentrations in the enteric nervous system.[2] This is achieved through a dual mechanism of action: the inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, and the antagonism of presynaptic M1 and M2 muscarinic autoreceptors, which further enhances ACh release.[2][3][4] This guide provides a detailed overview of the acetylcholinesterase inhibition kinetics of acotiamide hydrochloride, including quantitative data, experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: A Dual Approach

Acotiamide's prokinetic effects stem from its modulation of cholinergic signaling in the upper gastrointestinal (GI) tract. Unlike other prokinetic agents that may target serotonin or dopamine receptors, acotiamide's primary actions are centered on the acetylcholine pathway.[2][4]

The dual mechanism involves:

-

Acetylcholinesterase (AChE) Inhibition: Acotiamide inhibits the activity of AChE, the enzyme that breaks down acetylcholine in the synaptic cleft. This leads to an increased local concentration and prolonged action of acetylcholine.[2]

-

Muscarinic Autoreceptor Antagonism: By acting as an antagonist at presynaptic M1 and M2 muscarinic receptors on enteric neurons, acotiamide blocks the negative feedback loop that normally inhibits acetylcholine release.[3][4]

This synergistic action results in enhanced cholinergic transmission, leading to improved gastric motility and accommodation.[5]

Signaling Pathway of Acotiamide

The following diagram illustrates the dual mechanism of action of acotiamide at the cholinergic synapse in the enteric nervous system.

Caption: Dual mechanism of acotiamide action at the cholinergic synapse.

Quantitative Data: Acetylcholinesterase Inhibition Kinetics

The inhibitory potency of acotiamide against acetylcholinesterase has been quantified in several studies. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters used to describe this inhibition. It is important to note that these values can vary based on the experimental conditions, such as the source of the enzyme and the substrate used.

| Parameter | Value (µM) | Enzyme Source | Substrate | Reference |

| IC50 | 2.3 | Rat Stomach Homogenate | Acetylthiocholine | [6] |

| IC50 | 1.79 | Not Specified (in vitro) | MATP+ | [7] |

| Ki | 0.61 | Human AChE | Not Specified | [7] |

Experimental Protocols: Acetylcholinesterase Inhibition Assay

The most common method for determining AChE activity and inhibition is the colorimetric assay developed by Ellman. This assay is valued for its simplicity, reliability, and suitability for high-throughput screening.

Principle of the Ellman's Method

The Ellman's method is a two-step reaction:

-

Enzymatic Hydrolysis: Acetylcholinesterase catalyzes the hydrolysis of the substrate, acetylthiocholine (ATCh), into thiocholine and acetic acid.

-

Colorimetric Reaction: The produced thiocholine, which contains a sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to yield the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation, measured spectrophotometrically at 412 nm, is directly proportional to the AChE activity.

Detailed Methodology (Adapted from multiple sources)

1. Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until the desired pH is achieved.

-

DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of the phosphate buffer. This solution should be protected from light.

-

Acetylthiocholine Iodide (ATCI) Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. This solution should be prepared fresh daily.

-

Acetylcholinesterase (AChE) Solution (1 U/mL): Prepare a stock solution of AChE and dilute it with phosphate buffer to the final working concentration immediately before use. Keep the solution on ice.

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and make serial dilutions to obtain the desired test concentrations.

2. Assay Procedure (96-well plate format):

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the acotiamide test solution.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and acotiamide solution (or its solvent for the control) to the respective wells. Mix gently and incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add 10 µL of the ATCI solution to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in a spectrophotometer and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10-15 minutes).

3. Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min): Determine the slope of the linear portion of the absorbance versus time curve for each well.

-

Correct for non-enzymatic hydrolysis: Subtract the rate of the blank from the rates of the control and test samples.

-

Calculate the percentage of inhibition:

-

% Inhibition = [1 - (Rate of test sample / Rate of control)] x 100

-

-

Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the acotiamide concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Experimental Workflow Visualization

The following diagram outlines the general workflow for an in vitro acetylcholinesterase inhibition assay using the Ellman's method.

References

- 1. scribd.com [scribd.com]

- 2. benchchem.com [benchchem.com]

- 3. Profile of acotiamide in the treatment of functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijbcp.com [ijbcp.com]

- 5. Effects of acotiamide on esophageal motor function and gastroesophageal reflux in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (Z-338) enhances gastric motility and emptying by inhibiting acetylcholinesterase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physiologically-Based Pharmacokinetic and Pharmacodynamic Modeling for the Inhibition of Acetylcholinesterase by Acotiamide, A Novel Gastroprokinetic Agent for the Treatment of Functional Dyspepsia, in Rat Stomach - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of Acotiamide Hydrochloride on Gastrointestinal Motility in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acotiamide hydrochloride is a novel prokinetic agent investigated for its therapeutic potential in disorders of gastrointestinal (GI) motility, particularly functional dyspepsia.[1][2][3] Its mechanism of action primarily involves the enhancement of cholinergic transmission within the enteric nervous system.[4][5] This technical guide provides an in-depth overview of the in vivo effects of Acotiamide on GI motility in rat models, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways and experimental workflows.

Mechanism of Action

Acotiamide enhances gastric motility through a dual mechanism of action.[6] It inhibits the enzyme acetylcholinesterase (AChE), which is responsible for the degradation of acetylcholine (ACh).[5][7][[“]] Additionally, it acts as an antagonist at presynaptic M1 and M2 muscarinic receptors.[4][5] This combined action leads to an increased concentration of ACh at the neuromuscular junctions in the GI tract, thereby augmenting cholinergic signaling and stimulating smooth muscle contractions, which in turn improves gastric emptying.[5][6] Unlike other prokinetic agents, Acotiamide has demonstrated little to no affinity for serotonin or dopamine D2 receptors.[3][4]

Signaling Pathway of Acotiamide

Caption: Dual mechanism of action of Acotiamide.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound in various in vivo rat models.

Table 1: In Vitro and In Vivo Pharmacological Parameters of Acotiamide in Rats

| Parameter | Value | Species/Model | Reference |

| IC₅₀ for AChE | 2.3 µmol/L | Rat Stomach | [7] |

| IC₅₀ for AChE | 1.79 µM | Rat Stomach | [9][10] |

| Stomach Tissue Concentration | 27.9 µM | Rat Stomach (30 min post 30 mg/kg s.c.) | [9][11][12] |

| Unbound Stomach to Plasma Concentration Ratio | 2.8 | Rat (steady state) | [9] |

Table 2: Effects of Acotiamide on Gastric Motility in Rat Models

| Rat Model | Acotiamide Dose (s.c.) | Observed Effect | Reference |

| Normal | 30 and 100 mg/kg | Markedly enhanced gastric antral motility. | [7] |

| Clonidine-induced hypomotility | 100 mg/kg | Improved gastric antral hypomotility. | [7] |

| Clonidine-induced delayed gastric emptying | 100 mg/kg | Improved delayed gastric emptying. | [7] |

| Restraint stress-induced delayed gastric emptying | Not specified | Significantly improved delayed gastric emptying. | [9][13] |

| Vagal nerve stimulation | 10 mg/kg | Enhanced gastric body contractions. | [7] |

| Stress-induced impaired gastric accommodation | Not specified | Significantly improved impaired gastric accommodation. | [14] |

Experimental Protocols

Detailed methodologies for key experiments investigating the in vivo effects of Acotiamide in rats are provided below.

Restraint Stress-Induced Delayed Gastric Emptying Model

This model is utilized to simulate stress-induced functional dyspepsia and evaluate the efficacy of prokinetic agents.[9][13]

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250g)

-

Restraint stress cages or tubes

-

Test meal (e.g., liquid meal with a non-absorbable marker like phenol red)

-

This compound solution

-

Vehicle control solution

Procedure:

-

Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment.

-

Fasting: Fast the rats for 18-24 hours with free access to water.

-

Group Allocation: Randomly assign rats to control and stress groups.

-

Stress Induction: Place rats in the stress group into restraint cages for 1-3 hours. The control group remains in their home cages.

-

Drug Administration: Following the stress period, administer Acotiamide or vehicle control via subcutaneous (s.c.) injection or oral gavage.

-

Test Meal Administration: After a predetermined time (e.g., 30 minutes), administer the test meal to all rats.

-

Gastric Emptying Measurement: At a specific time point after the meal (e.g., 30-60 minutes), euthanize the rats. The stomach is then carefully excised, and the amount of marker remaining is measured to determine the gastric emptying rate.

Experimental Workflow: Restraint Stress Model

Caption: Workflow for the restraint stress model.

Gastric Emptying Assay (Phenol Red Method)

This assay provides a quantitative measure of the rate of gastric emptying of a liquid meal.[6]

Materials:

-

Phenol Red solution (e.g., 0.5 mg/mL in 5% glucose solution)

-

0.1 N NaOH

-

20% Trichloroacetic acid (TCA) solution

-

Spectrophotometer

Procedure:

-

Animal Preparation: Fast rats for 18-24 hours with free access to water.

-

Drug Administration: Administer Acotiamide or vehicle subcutaneously (s.c.) at the desired dose.

-

Phenol Red Administration: After 30 minutes, administer a fixed volume of the Phenol Red solution (e.g., 1.5 mL for rats) via oral gavage. A control group is euthanized immediately after gavage to determine the initial amount of phenol red administered.

-

Euthanasia and Stomach Dissection: Euthanize the animals at a specific time point (e.g., 20 minutes) after gavage. Immediately clamp the pyloric and cardiac ends of the stomach and carefully dissect it out.

-

Sample Preparation: Homogenize the stomach in a known volume of 0.1 N NaOH. Allow the homogenate to settle for 1 hour at room temperature.

-

Protein Precipitation: Take an aliquot of the supernatant and add TCA to precipitate proteins. Centrifuge the sample.

-

Spectrophotometry: Measure the absorbance of the supernatant at the appropriate wavelength for phenol red to determine its concentration.

-

Calculation: The percentage of gastric emptying is calculated based on the amount of phenol red recovered from the stomach compared to the initial amount administered.

Conclusion

In vivo studies in rat models have demonstrated that this compound effectively enhances gastric motility, particularly in conditions of stress-induced delayed gastric emptying.[13][15] Its dual mechanism of acetylcholinesterase inhibition and M1/M2 receptor antagonism provides a targeted approach to improving gastrointestinal motor function.[2][4] The experimental protocols detailed in this guide serve as a foundation for further preclinical evaluation of Acotiamide and other novel prokinetic agents. The quantitative data presented underscores its potential as a therapeutic agent for motility disorders.

References

- 1. ovid.com [ovid.com]

- 2. ijbcp.com [ijbcp.com]

- 3. ijbcp.com [ijbcp.com]

- 4. Effects of acotiamide on esophageal motor function and gastroesophageal reflux in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Acofide? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound (Z-338) enhances gastric motility and emptying by inhibiting acetylcholinesterase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

- 9. benchchem.com [benchchem.com]

- 10. Physiologically-Based Pharmacokinetic and Pharmacodynamic Modeling for the Inhibition of Acetylcholinesterase by Acotiamide, A Novel Gastroprokinetic Agent for the Treatment of Functional Dyspepsia, in Rat Stomach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Distribution of acotiamide, an orally active acetylcholinesterase inhibitor, into the myenteric plexus of rat and dog stomachs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound (Z-338), a novel prokinetic agent, restores delayed gastric emptying and feeding inhibition induced by restraint stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acotiamide improves stress-induced impaired gastric accommodation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

Acotiamide Hydrochloride: A Technical Guide on its Role in Functional Dyspepsia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acotiamide hydrochloride is a first-in-class prokinetic agent approved for the treatment of functional dyspepsia (FD), specifically addressing meal-related symptoms such as postprandial fullness, upper abdominal bloating, and early satiation. Its unique dual mechanism of action, involving antagonism of muscarinic autoreceptors and inhibition of acetylcholinesterase, enhances cholinergic neurotransmission in the upper gastrointestinal tract. This guide provides a comprehensive overview of acotiamide's mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, supported by quantitative data from key clinical trials and detailed experimental protocols.

Mechanism of Action

Acotiamide enhances gastric motility and accommodation through a dual pharmacological action that increases acetylcholine (ACh) concentration in the synaptic cleft of the enteric nervous system.[1][2][3][4][5]

-

Muscarinic Autoreceptor Antagonism: Acotiamide acts as an antagonist at presynaptic muscarinic M1 and M2 autoreceptors on cholinergic neurons.[5][6][7] These receptors normally function as a negative feedback mechanism, inhibiting further ACh release. By blocking these receptors, acotiamide disinhibits the neuron, leading to enhanced ACh release into the synapse.[1][2][3][5][6]

-

Acetylcholinesterase (AChE) Inhibition: Acotiamide is a selective and reversible inhibitor of acetylcholinesterase, the enzyme responsible for the degradation of ACh in the synapse.[8][9][10][11] This inhibition prolongs the availability of ACh, allowing it to exert a greater effect on postsynaptic receptors.[10]

The increased concentration of ACh subsequently stimulates postsynaptic M3 muscarinic receptors on gastric smooth muscle cells, enhancing gastric contractility, accommodation, and emptying.[12] Unlike older prokinetic agents, acotiamide has low affinity for dopamine D2 or serotonin (5-HT4) receptors, which contributes to a favorable safety profile with a lower risk of certain side effects.[1][4][13]

Pharmacokinetics and Metabolism

Acotiamide is administered orally, with key pharmacokinetic parameters summarized below.

| Parameter | Value | Reference |

| Time to Max. Plasma Concentration (Tmax) | 1 - 1.5 hours | [1][2] |

| Plasma Half-life (t½) | 7 - 10 hours | [1][2] |

| Protein Binding | 84.21 - 85.95% | [14] |

| Metabolism | Major: UGT1A8 and UGT1A9 | [14][15] |

| Excretion | Feces (~92.7%), Urine (~5.3%) | [14] |

Studies indicate that acotiamide does not have a significant inhibitory effect on cytochrome P450 enzymes.[1][2]

Clinical Efficacy

Multiple randomized, placebo-controlled clinical trials have demonstrated the efficacy of acotiamide (100 mg three times a day) in patients with FD, particularly those with postprandial distress syndrome (PDS).

Phase III Clinical Trial Results (4-Week Treatment)

| Efficacy Endpoint | Acotiamide (100 mg TID) | Placebo | p-value | Reference |

| Overall Treatment Efficacy (OTE) Responder Rate | 52.2% | 34.8% | <0.001 | [1][16] |

| Elimination of all 3 Meal-Related Symptoms ¹ | 15.3% | 9.0% | 0.004 | [1][16] |

| Elimination of Early Satiation | 37.8% | 25.4% | <0.001 | [1] |

| Number Needed to Treat (NNT) for OTE | 6 | - | - | [1][16] |

| Number Needed to Treat (NNT) for Symptom Elimination | 16 | - | - | [1][16] |

¹Meal-related symptoms include postprandial fullness, upper abdominal bloating, and early satiation.

Effects on Gastric Motility

| Parameter | Acotiamide Effect | Placebo Effect | p-value | Reference |

| Gastric Accommodation (% change) | Significant Increase (p=0.04) | No Significant Change (p=0.08) | - | [16] |

| Gastric Emptying (T50) | Significant Acceleration (p=0.02) | No Significant Change (p=0.59) | - | [16] |

Interestingly, a single administration of acotiamide in healthy volunteers did not significantly affect gastric emptying, suggesting its therapeutic benefit is most pronounced in restoring impaired motility in FD patients.[12][17]

Safety and Tolerability

Across clinical trials, acotiamide has been shown to be safe and well-tolerated. The incidence of adverse events is comparable to that of placebo.[1][2] A long-term (1-year) open-label safety study in Europe confirmed its favorable safety profile, with no deaths or treatment-related serious adverse events reported.[18][19]

Common Adverse Reactions (Incidence >1%):

Key Experimental Protocols

In Vitro: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method to quantify AChE activity.

-

Objective: To determine the IC50 value of acotiamide for AChE.

-

Materials:

-

Rat stomach-derived AChE[4]

-

Acetylthiocholine (ATCh) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Acotiamide at various concentrations

-

96-well microplate

-

Spectrophotometer

-

-

Methodology:

-

Prepare solutions of AChE, DTNB, and varying concentrations of acotiamide (or vehicle control) in phosphate buffer.

-

Add 20 µL of acotiamide/vehicle solution to each well of a 96-well plate.

-

Add 140 µL of DTNB solution and 20 µL of AChE solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the ATCh substrate.

-

Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to AChE activity.

-

-

Data Analysis:

-

Calculate the percentage inhibition of AChE activity for each acotiamide concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the acotiamide concentration.

-

Determine the IC50 value (the concentration of acotiamide that inhibits 50% of AChE activity) using non-linear regression analysis. An IC50 of 2.3 µmol/L for rat stomach-derived AChE has been reported.[4]

-

In Vivo: Gastric Emptying Measurement (Scintigraphy)

This protocol describes the gold-standard method for assessing gastric emptying in a clinical setting.

-

Objective: To quantitatively measure the effect of acotiamide on the gastric emptying rate.[16]

-

Methodology:

-

Patient Preparation: Patients fast overnight. Any medications affecting GI motility are discontinued.

-

Drug Administration: Patients are randomized to receive acotiamide (100 mg) or a matching placebo orally.

-

Radiolabeled Meal: After a set time (e.g., 30-60 minutes), patients consume a standardized meal labeled with a radioisotope, typically Technetium-99m (⁹⁹ᵐTc), such as ⁹⁹ᵐTc-sulfur colloid mixed with eggs.

-

Imaging: Immediately after meal ingestion (t=0) and at subsequent time points (e.g., 1, 2, and 4 hours), anterior and posterior images of the stomach are acquired using a gamma camera.

-

Data Analysis:

-

Regions of interest (ROIs) are drawn around the stomach on all images.

-

The geometric mean of the radioactive counts in the anterior and posterior ROIs is calculated for each time point to correct for tissue attenuation.

-

Counts are corrected for radioactive decay.

-

The percentage of the meal remaining in the stomach at each time point is calculated relative to the counts at t=0.

-

A gastric emptying curve is generated, and the primary endpoint, the gastric emptying half-time (T50), is calculated.

-

-

Clinical Trial Protocol Workflow (Phase III Example: NCT00761358)

This represents a typical workflow for a pivotal efficacy and safety study.

-

Objective: To determine the efficacy and safety of acotiamide compared to placebo in FD-PDS patients.[1][16]

-

Design: Multicentre, randomized, double-blind, placebo-controlled, parallel-group trial.[1][16]

-

Methodology:

-

Screening & Baseline (1-2 weeks): Patients meeting Rome III criteria for FD-PDS are enrolled. They record symptom severity daily in a diary to establish a baseline.

-

Randomization: Eligible patients are randomized to receive either acotiamide 100 mg or a matching placebo.

-

Treatment Period (4 weeks): Patients take the assigned study drug three times a day before meals. They continue to record daily symptoms.

-

Efficacy Assessment: Primary endpoints are assessed at the end of the 4-week period. These include:

-

Global Assessment of Overall Treatment Efficacy (OTE): Patients rate their symptom changes on a Likert scale.

-

Symptom Elimination Rate: The percentage of patients with complete absence of the three key meal-related symptoms.

-

-

Follow-up (4 weeks): A post-treatment follow-up period may be included to assess for sustained benefit or rebound symptoms.

-

Safety Monitoring: Adverse events are monitored and recorded throughout the trial.

-

Conclusion

This compound represents a significant advancement in the management of functional dyspepsia. Its well-defined dual mechanism of action, targeting enhanced acetylcholine availability, translates into clinically meaningful improvements in gastric motility and accommodation. Robust data from Phase III clinical trials confirm its efficacy in alleviating key PDS symptoms and improving patient quality of life, coupled with a favorable safety profile. The detailed protocols provided herein offer a framework for the continued investigation and understanding of acotiamide and other gastroprokinetic agents in both preclinical and clinical research settings.

References

- 1. gut.bmj.com [gut.bmj.com]

- 2. ijbcp.com [ijbcp.com]

- 3. gut.bmj.com [gut.bmj.com]

- 4. This compound (Z-338) enhances gastric motility and emptying by inhibiting acetylcholinesterase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. karger.com [karger.com]

- 9. Evaluating the efficacy and safety of acotiamide in patients with esophagogastric junction outflow obstruction: study protocol for an investigator-initiated, multi-center, randomized, double-blind, placebo-controlled phase II trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A double-blind placebo controlled study of this compound for efficacy on gastrointestinal motility of patients with functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 12. dovepress.com [dovepress.com]

- 13. benchchem.com [benchchem.com]

- 14. lirias.kuleuven.be [lirias.kuleuven.be]

- 15. researchgate.net [researchgate.net]

- 16. A placebo-controlled trial of acotiamide for meal-related symptoms of functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of acotiamide on gastric emptying in healthy adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Long-term safety and efficacy of acotiamide in functional dyspepsia (postprandial distress syndrome)-results from the European phase 3 open-label safety trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound, a Therapeutic Agent for Functional Dyspepsia, Enhances Acetylcholine-induced Contraction via Inhibition of Acetylcholinesterase Activity in Circular Muscle Strips of Guinea Pig Stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Animal Models for Evaluating the Efficacy of Acotiamide Hydrochloride: An In-depth Technical Guide

Introduction

Functional dyspepsia (FD) is a prevalent functional gastrointestinal disorder characterized by symptoms such as postprandial fullness, early satiation, and epigastric pain, without any identifiable organic cause.[1][2] A key factor in the pathophysiology of FD is impaired gastric motility, including delayed gastric emptying and reduced gastric accommodation.[1][3] Acotiamide hydrochloride, a first-in-class prokinetic agent, has been developed for the treatment of FD, particularly for meal-related symptoms.[4][5] This technical guide provides a comprehensive overview of the preclinical animal models used to establish the efficacy of Acotiamide, detailing its mechanism of action, experimental protocols, and quantitative outcomes.

Mechanism of Action of Acotiamide

Acotiamide enhances gastric motility and emptying primarily through a dual cholinergic mechanism.[6][7] It inhibits acetylcholinesterase (AChE) activity in the stomach and acts as an antagonist at presynaptic muscarinic M1 and M2 autoreceptors on enteric neurons.[4][8] This dual action leads to an increased concentration of acetylcholine (ACh) in the synaptic cleft, thereby enhancing postsynaptic cholinergic signaling, which in turn stimulates gastric smooth muscle contraction and motility.[7][8] Unlike traditional prokinetics, Acotiamide has little to no affinity for dopamine D2 or serotonin receptors.[4]

Preclinical Animal Models

Various animal models have been instrumental in elucidating the prokinetic effects of Acotiamide. These models are designed to induce symptoms characteristic of functional dyspepsia, such as delayed gastric emptying and gastric hypomotility.

Drug-Induced Gastric Motility Dysfunction Models

These models utilize pharmacological agents to temporarily induce gastric hypomotility, providing a platform to assess the restorative effects of prokinetic drugs.

-

Clonidine-Induced Hypomotility: Clonidine, an α2-adrenoceptor agonist, suppresses the release of acetylcholine from cholinergic neurons, leading to gastric hypomotility and delayed gastric emptying.[1][9] This model is widely used to evaluate the efficacy of cholinomimetic drugs. Acotiamide has been shown to effectively reverse clonidine-induced gastric antral hypomotility in both rats and dogs.[9][10]

-

Atropine-Induced Hypomotility: Atropine, a muscarinic acetylcholine receptor antagonist, directly blocks the action of acetylcholine on gastrointestinal smooth muscle, thereby inhibiting motility.[1] The reversal of atropine's effects can demonstrate a drug's ability to overcome muscarinic blockade, often by increasing acetylcholine levels.

Stress-Induced Gastric Emptying Delay Models

Psychosocial factors are known to contribute to FD.[1] Stress-induced models mimic this aspect by subjecting animals to stressors, which can lead to delayed gastric emptying.

-

Restraint Stress Model: In this model, rats are placed in restrainers for a period, which induces a stress response that delays gastric emptying. Acotiamide has been demonstrated to restore the delayed gastric emptying and feeding inhibition induced by restraint stress in rats.[3][6]

-

Neonatal Maternal Separation Model: This model involves separating pups from their mothers for several hours daily during early life. This early life stress can lead to long-term alterations in gastrointestinal function and visceral sensitivity, mimicking features of FD.[1]

Quantitative Data on Acotiamide Efficacy

The following tables summarize the quantitative data from key preclinical studies evaluating the efficacy of Acotiamide.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition

| Species | Tissue Source | IC50 of Acotiamide (μM) | Reference(s) |

| Rat | Stomach Homogenate | 2.3 | [9] |

| Rat | Stomach (in vitro assay) | 1.79 | [11][12] |

| Guinea Pig | Stomach Homogenate | Mixed Inhibition | [13] |

Table 2: In Vivo Efficacy in Gastric Motility Dysfunction Models (Rats)

| Model | Acotiamide Dose (s.c.) | Outcome | Comparison | Reference(s) | | :--- | :--- | :--- | :--- | | Normal Gastric Motility | 30 & 100 mg/kg | Markedly enhanced gastric antral motility | Similar to Itopride (100 mg/kg) |[9] | | Clonidine-Induced Hypomotility | 100 mg/kg | Improved gastric antral hypomotility | Similar to Itopride (100 mg/kg); Mosapride had no effect |[9] | | Clonidine-Induced Delayed Gastric Emptying | 100 mg/kg | Improved delayed gastric emptying | Similar to Itopride (100 mg/kg); Mosapride had no effect |[9] | | Vagal Nerve Stimulation | 10 mg/kg | Enhanced gastric body contractions | Similar to Neostigmine (10 µg/kg); Mosapride had no effect |[9] | | Restraint Stress-Induced Delayed Gastric Emptying | 1-10 mg/kg (p.o.) | Restored delayed gastric emptying | Mosapride also effective, Itopride had no effect |[6] |

Table 3: In Vivo Efficacy in Conscious Dog Models

| Model | Acotiamide Administration | Outcome | Notes | Reference(s) | | :--- | :--- | :--- | :--- | | Postprandial Motility | Oral | Stimulated gastroduodenal and colonic motor activities | - |[10] | | Clonidine-Induced Hypomotility | Oral/Intraduodenal | Markedly improved hypomotility | Effect abolished by atropine, confirming cholinergic pathway |[10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are protocols for key experiments used to evaluate Acotiamide.

Protocol 1: Gastric Emptying Assessment in Rats (Phenol Red Method)

This is a terminal method used to measure the amount of a non-absorbable marker remaining in the stomach after a set time.

Materials:

-

Male Wistar rats (fasted overnight with free access to water)

-

Phenol red solution (0.5 mg/mL in 1.5% methylcellulose)

-

This compound and vehicle control

-

Stomach tubes for gavage

-

0.1 N NaOH, 20% trichloroacetic acid (TCA)

-

Spectrophotometer

Procedure:

-

Drug Administration: Administer Acotiamide or vehicle subcutaneously (s.c.) or orally (p.o.) to fasted rats at the desired pre-treatment time.

-

Test Meal Administration: At time zero, administer 1.5 mL of the phenol red test meal via oral gavage.

-

Incubation Period: Return the animals to their cages for a specific period (e.g., 20 minutes).

-

Euthanasia and Stomach Removal: At the end of the incubation period, euthanize the rats by cervical dislocation. Immediately clamp the pylorus and cardia of the stomach and carefully remove the entire organ.

-

Phenol Red Extraction: Place the stomach in a tube containing 10 mL of 0.1 N NaOH and homogenize the tissue. Let the homogenate stand for 1 hour at room temperature.

-

Protein Precipitation: Add 0.5 mL of 20% TCA to 5 mL of the homogenate to precipitate proteins. Centrifuge at 3000 rpm for 20 minutes.

-

Spectrophotometry: Add 1 mL of the supernatant to 4 mL of 0.5 N NaOH. Measure the absorbance of the resulting solution at 560 nm.

-

Calculation: Gastric emptying (%) is calculated using the formula: Gastric Emptying (%) = (1 - (Amount of phenol red recovered from test animal / Average amount of phenol red recovered from control animals at time 0)) x 100

Protocol 2: Gastric Motility Assessment in Conscious Dogs

This protocol uses chronically implanted strain gauge force transducers to measure gastric contractions in conscious, freely moving animals.

Materials:

-

Beagle dogs

-

Strain gauge force transducers

-

Surgical equipment for implantation

-

Data acquisition system (e.g., PowerLab)

-

This compound and vehicle control

Procedure:

-

Surgical Implantation: Under general anesthesia, surgically implant strain gauge force transducers on the serosal surface of the gastric antrum and body to measure circular muscle contractions. Allow for a recovery period of at least 2 weeks.

-

Acclimatization: Acclimatize the dogs to the experimental setting.

-

Fasting and Feeding: Fast the dogs overnight. On the experimental day, record baseline motility for a set period. Then, provide a standard meal.

-

Drug Administration: Administer Acotiamide or vehicle orally or intraduodenally at a specified time relative to the meal.

-

Data Recording: Continuously record the contractile activity for several hours post-administration.

-

Data Analysis: Analyze the recorded data to determine motility indices, such as the area under the curve (AUC) of contractile force, frequency, and amplitude of contractions. Compare the results between treatment groups.

Protocol 3: In Vitro Acetylcholinesterase (AChE) Activity Assay

This assay measures the ability of Acotiamide to inhibit the enzymatic activity of AChE in stomach tissue homogenates.

Materials:

-

Rat stomach tissue

-

Phosphate buffer

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

This compound at various concentrations

-

96-well plate reader (spectrophotometer)

Procedure:

-

Tissue Preparation: Homogenize rat stomach tissue in cold phosphate buffer and centrifuge to obtain a supernatant containing the enzyme.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the stomach homogenate (enzyme source), phosphate buffer, and DTNB.

-

Inhibitor Addition: Add varying concentrations of Acotiamide or vehicle to the wells and pre-incubate for a specific time at 37°C.

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate, ATCI.

-

Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored compound (5-thio-2-nitrobenzoate). Measure the rate of color change by reading the absorbance at 412 nm over time.

-

Calculation: Calculate the percentage of AChE inhibition for each concentration of Acotiamide. Determine the IC50 value, which is the concentration of Acotiamide required to inhibit 50% of the AChE activity.

Conclusion

Preclinical animal models have been indispensable in characterizing the pharmacological profile and therapeutic potential of this compound. Drug-induced and stress-induced models of gastric dysmotility in rats and dogs have consistently demonstrated Acotiamide's ability to enhance gastric motility and accelerate delayed gastric emptying.[6][9][10] These in vivo findings are strongly supported by in vitro data confirming its mechanism of action as an acetylcholinesterase inhibitor.[9][11] The detailed experimental protocols and quantitative data summarized in this guide provide a robust framework for researchers in the field of gastroenterology and drug development, underscoring the value of these models in the evaluation of novel prokinetic agents for functional dyspepsia.

References

- 1. Choosing an Animal Model for the Study of Functional Dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Choosing an Animal Model for the Study of Functional Dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A placebo-controlled trial of acotiamide for meal-related symptoms of functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijbcp.com [ijbcp.com]

- 5. gut.bmj.com [gut.bmj.com]

- 6. ovid.com [ovid.com]

- 7. ijbcp.com [ijbcp.com]

- 8. Effects of acotiamide on esophageal motor function and gastroesophageal reflux in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound (Z-338) enhances gastric motility and emptying by inhibiting acetylcholinesterase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acotiamide, a new orally active acetylcholinesterase inhibitor, stimulates gastrointestinal motor activity in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Physiologically-Based Pharmacokinetic and Pharmacodynamic Modeling for the Inhibition of Acetylcholinesterase by Acotiamide, A Novel Gastroprokinetic Agent for the Treatment of Functional Dyspepsia, in Rat Stomach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Physiologically-Based Pharmacokinetic and Pharmacodynamic Modeling for the Inhibition of Acetylcholinesterase by Acotiamide, A Novel Gastroprokinetic Agent for the Treatment of Functional Dyspepsia, in Rat Stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a Therapeutic Agent for Functional Dyspepsia, Enhances Acetylcholine-induced Contraction via Inhibition of Acetylcholinesterase Activity in Circular Muscle Strips of Guinea Pig Stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Blueprint for Prokinetic Activity: An In-depth Guide to the Structure-Activity Relationships of Acotiamide Hydrochloride Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Acotiamide

Acotiamide (N-[2-(diisopropylamino)ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide) is a novel prokinetic agent approved for the treatment of functional dyspepsia, particularly postprandial distress syndrome.[1][4] Unlike other prokinetic agents that primarily target dopamine or serotonin receptors, acotiamide's unique mechanism of action centers on the modulation of cholinergic neurotransmission.[4] It enhances gastric motility and accommodation by increasing the concentration of acetylcholine at the neuromuscular junction in the stomach.[5][6] This is achieved through two primary actions:

-

Muscarinic Autoreceptor Antagonism: Acotiamide acts as an antagonist at presynaptic M1 and M2 muscarinic autoreceptors on enteric neurons. These receptors normally function to inhibit further acetylcholine release, so their blockade by acotiamide leads to enhanced ACh release into the synaptic cleft.[2]

-

Acetylcholinesterase (AChE) Inhibition: Acotiamide inhibits the activity of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine. This prolongs the presence of ACh in the synapse, allowing for sustained stimulation of postsynaptic muscarinic receptors on smooth muscle cells, thereby promoting gastric motility.[5][6]

The chemical structure of acotiamide can be divided into three key regions, each contributing to its overall activity: the central 2-aminothiazole-4-carboxamide scaffold, the N-linked benzamide moiety, and the C-terminal dialkylaminoethyl side chain. Understanding the SAR of each of these components is critical for the design of more potent and selective analogues.

Structural Activity Relationship (SAR) Analysis

The 2-Aminothiazole-4-Carboxamide Core: A Scaffold for Muscarinic Receptor Interaction

The 2-aminothiazole-4-carboxamide core is a critical structural element for the muscarinic receptor antagonist activity of acotiamide. While specific SAR studies on acotiamide analogues are limited, research on other 2-aminothiazole-4-carboxamides as muscarinic M3 selective antagonists provides valuable insights.

A study on a series of 2-aminothiazole-4-carboxamides identified a lead compound with moderate M3 receptor binding affinity (Ki = 140 nM).[1] Optimization of this lead by parallel synthesis revealed that modifications at the 2-amino position and the 4-carboxamide nitrogen are crucial for potency and selectivity.

Key Inferred SAR points for the 2-Aminothiazole-4-Carboxamide Core:

-

2-Amino Position: The substituent at the 2-amino position plays a significant role in receptor interaction. In acotiamide, this position is occupied by the 2-hydroxy-4,5-dimethoxybenzoyl group, which is essential for its activity.

-

4-Carboxamide Nitrogen: The nature of the substituent on the 4-carboxamide nitrogen influences both potency and selectivity. In acotiamide, the N-(2-(diisopropylamino)ethyl) group at this position is critical for its overall pharmacological profile. Studies on related compounds have shown that bulky, lipophilic groups at this position can enhance binding affinity.[1]

The Benzamide Moiety: A Key to Acetylcholinesterase Inhibition

The benzamide portion of acotiamide, specifically the 2-hydroxy-4,5-dimethoxybenzoyl group, is crucial for its AChE inhibitory activity. SAR studies on benzamide and picolinamide derivatives as AChE inhibitors have shed light on the structural requirements for potent inhibition.[5][6]

Key Inferred SAR points for the Benzamide Moiety:

-

Substitution Pattern: The substitution pattern on the benzene ring significantly impacts AChE inhibitory potency. In acotiamide, the 2-hydroxy and 4,5-dimethoxy substituents are likely key for optimal interaction with the enzyme's active site.

-

Amide Linkage: The amide bond connecting the benzoyl group to the thiazole ring is a critical linker. Its geometry and electronic properties are important for correctly positioning the benzamide moiety within the AChE active site.

-

Para-substituted Dimethylamine Side Chain: In a series of benzamide derivatives, compounds with a para-substituted dimethylamine side chain exhibited more potent AChE inhibition compared to meta- or ortho-substituted analogues.[5] Although acotiamide's side chain is attached to the thiazole, this finding highlights the importance of the spatial arrangement of the basic amino group relative to the aromatic ring system for AChE inhibition.

| Compound Series | Modification | AChE IC50 (µM) | Reference |

| Benzamide Derivatives | Para-substituted dimethylamine side chain | 2.49 ± 0.19 | [5] |

| Benzamide Derivatives | Meta-substituted dimethylamine side chain | >100 | [5] |

| Benzamide Derivatives | Ortho-substituted dimethylamine side chain | >100 | [5] |

| Picolinamide Derivatives | Para-substituted dimethylamine side chain | 1.85 ± 0.15 | [5] |

| Acotiamide | - | 1.79 - 2.3 | [6][7] |

Table 1: Representative AChE Inhibitory Activities of Benzamide and Picolinamide Derivatives Compared to Acotiamide.

The Dialkylaminoethyl Side Chain: Modulator of Potency and Selectivity

The N,N-diisopropylaminoethyl group at the 4-carboxamide position of the thiazole ring is a common feature in many pharmacologically active molecules and is known to influence physicochemical properties and receptor interactions.

Key Inferred SAR points for the Dialkylaminoethyl Side Chain:

-

Basic Nitrogen: The tertiary amine in the side chain is likely protonated at physiological pH, allowing for ionic interactions with negatively charged residues in the binding pockets of both muscarinic receptors and AChE.

-

Alkyl Substituents: The nature of the alkyl groups on the nitrogen (isopropyl groups in acotiamide) affects the steric bulk and lipophilicity of the molecule. These properties are critical for optimizing receptor binding and selectivity.

-

Ethyl Linker: The two-carbon chain separating the terminal amine from the carboxamide nitrogen provides optimal spacing for interaction with the target proteins.

Mechanism of Action: A Signaling Pathway Perspective

Acotiamide's dual mechanism of action culminates in an increased concentration of acetylcholine in the synaptic cleft of the enteric nervous system. This enhanced cholinergic stimulation leads to increased gastric motility and accommodation.

Experimental Protocols

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method and is commonly used to determine the AChE inhibitory activity of compounds.[5]

Materials:

-

Acetylcholinesterase (AChE) from rat stomach homogenate

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen

-

Test compounds (acotiamide and its analogues)

-

Phosphate buffer (pH 8.0)

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI substrate solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Muscarinic Receptor Binding Assay

This protocol is a standard method to determine the binding affinity of compounds to muscarinic receptors.[1]

Materials:

-

Cell membranes expressing the desired muscarinic receptor subtype (e.g., M1, M2, M3)

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB)

-

Test compounds (acotiamide and its analogues)

-

Assay buffer (e.g., Tris-HCl)

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a reaction tube, incubate the cell membranes, radioligand at a fixed concentration, and the test compound at various concentrations.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the incubation by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The structural activity relationship of acotiamide and its analogues is a complex interplay of the contributions from its three main structural components. The 2-aminothiazole-4-carboxamide core is fundamental for muscarinic receptor antagonism, the benzamide moiety is a key determinant of acetylcholinesterase inhibition, and the dialkylaminoethyl side chain fine-tunes the overall potency and pharmacokinetic properties.

While this guide provides a foundational understanding based on related chemical series, dedicated SAR studies on a broad range of acotiamide analogues are needed to fully map the structural requirements for optimal prokinetic activity. Future research should focus on systematic modifications of each part of the acotiamide scaffold to:

-

Enhance potency for both muscarinic receptor antagonism and AChE inhibition.

-

Improve selectivity for presynaptic M1/M2 autoreceptors over other muscarinic receptor subtypes to minimize potential side effects.

-

Optimize pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Such studies will be invaluable for the development of next-generation prokinetic agents with improved efficacy and safety profiles for the treatment of functional dyspepsia and other gastrointestinal motility disorders.

References

- 1. Discovery of 2-aminothiazole-4-carboxamides, a novel class of muscarinic M(3) selective antagonists, through solution-phase parallel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. [PDF] Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physiologically-Based Pharmacokinetic and Pharmacodynamic Modeling for the Inhibition of Acetylcholinesterase by Acotiamide, A Novel Gastroprokinetic Agent for the Treatment of Functional Dyspepsia, in Rat Stomach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: A Stability-Indicating HPLC Method for the Analysis of Acotiamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Acotiamide hydrochloride. This method is crucial for the pharmaceutical industry to ensure the quality, safety, and efficacy of drug products by identifying and quantifying the active pharmaceutical ingredient (API) and its degradation products. The described method is validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control and stability studies of this compound in bulk and pharmaceutical dosage forms.

Introduction

Acotiamide is a prokinetic agent used for the treatment of functional dyspepsia.[1][2] It enhances gastric motility by inhibiting acetylcholinesterase and acting as a muscarinic receptor antagonist.[2] The stability of a drug substance is a critical attribute that can affect its safety and efficacy.[3] Therefore, a validated stability-indicating analytical method is essential to monitor the drug's purity and degradation over time and under various environmental conditions. This method should be able to separate the intact drug from any potential degradation products formed during storage or upon exposure to stress conditions such as acid, base, oxidation, heat, and light.[4]

This application note details a robust RP-HPLC method for the analysis of this compound, summarizing the chromatographic conditions, validation parameters, and forced degradation studies.

Chromatographic Conditions

A reliable separation of this compound from its degradation products can be achieved using the following chromatographic conditions. This method represents a synthesis of several published procedures.[1][5][6][7]

| Parameter | Recommended Conditions |

| Instrument | High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector |

| Column | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Water (pH 4.5, adjusted with formic acid) : Methanol : Triethylamine (45:55:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 222 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or 40 °C |

| Retention Time | Approximately 4.4 minutes |

Note: Alternative columns such as C8 and Cyano columns have also been reported to provide adequate separation.[1][8] The mobile phase composition and pH may be adjusted to optimize the separation.

Experimental Protocols

Preparation of Solutions

-

Mobile Phase: Prepare a mixture of HPLC grade water, methanol, and triethylamine in the ratio of 45:55:0.1 (v/v/v). Adjust the pH of the water to 4.5 using formic acid before mixing. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solution (10 µg/mL): Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation (from Tablet Formulation)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter.

-

Pipette 1 mL of the filtered solution into a 10 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration of 10 µg/mL.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose. The following tables summarize the validation parameters.

Table 1: System Suitability

| Parameter | Acceptance Criteria | Typical Results |

| Tailing Factor | ≤ 2.0 | ~1.2 |

| Theoretical Plates | ≥ 2000 | > 3000 |

| %RSD of Peak Area | ≤ 2.0% | < 1.0% |

Table 2: Linearity

| Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| 5 - 15 | ≥ 0.999 |

| 10 - 60 | ≥ 0.999 |

| 10 - 50 | ≥ 0.99 |

Data compiled from multiple sources indicating consistent linearity across different concentration ranges.[1][5][7][8][9]

Table 3: Precision

| Precision Type | Concentration (µg/mL) | %RSD |

| Intra-day (n=3) | 15 | < 2.0% |

| Inter-day (n=3) | 15 | < 2.0% |

Table 4: Accuracy (% Recovery)

| Spiked Level | % Recovery |

| 80% | 99.45% - 99.75% |

| 100% | 99.45% - 99.75% |

| 120% | 99.45% - 99.75% |

Recovery studies demonstrate that the method is free from interference from excipients.[1][10]

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

| Parameter | Value (µg/mL) |

| LOD | 0.36 |

| LOQ | 1.10 |

Values may vary slightly depending on the specific instrument and experimental conditions.[1][9]

Table 6: Robustness

| Parameter Variation | Effect on Results |

| Flow Rate (± 0.2 mL/min) | No significant change in retention time or peak area |

| Mobile Phase pH (± 0.2) | No significant change in retention time or peak area |

| Mobile Phase Composition (± 2%) | No significant change in retention time or peak area |

The method is robust to small, deliberate variations in chromatographic parameters.[6]

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[4] this compound was subjected to various stress conditions to induce degradation. The results show that the method can effectively separate the parent drug from its degradation products.

Protocol for Forced Degradation

-

Acid Hydrolysis: To 1 mL of the stock solution (1000 µg/mL), add 1 mL of 1N HCl. Heat the solution at 100°C for 3 hours.[1] Cool and neutralize with 1N NaOH. Dilute to a final concentration of 20 µg/mL with the mobile phase.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.5N NaOH. Heat the solution at 100°C for 3 hours.[1] Cool and neutralize with 0.5N HCl. Dilute to a final concentration of 20 µg/mL with the mobile phase.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 6 hours.[7] Dilute to a final concentration of 10 µg/mL with the mobile phase.

-

Thermal Degradation: Keep the drug substance in a hot air oven at 80°C for 8 hours.[7] Dissolve the sample in the mobile phase to get a final concentration of 10 µg/mL.

-

Photolytic Degradation: Expose the drug substance to UV light (254 nm) in a UV chamber for 12 hours.[7] Dissolve the sample in the mobile phase to get a final concentration of 10 µg/mL.

Table 7: Summary of Forced Degradation Results

| Stress Condition | % Degradation | Observations |

| Acid Hydrolysis (1N HCl, 100°C, 3h) | Significant | One major degradation product observed.[1] |

| Base Hydrolysis (0.5N NaOH, 100°C, 3h) | Significant | One major degradation product observed.[1] |

| Oxidative (3% H₂O₂, RT, 6h) | Moderate | Degradation observed. |

| Thermal (80°C, 8h) | Considerable | Degradation observed.[5][7] |

| Photolytic (UV, 12h) | Moderate | Degradation observed. |

| Neutral Hydrolysis | Stable | Remained stable under neutral hydrolytic conditions.[3] |

The peak purity of Acotiamide was found to be greater than 990 in the presence of its degradation products, indicating the specificity of the method.

Visualizations

Experimental Workflow

Caption: Workflow for HPLC Method Development and Validation.

Conceptual Degradation Pathway of Acotiamide

Caption: Conceptual Degradation Pathways of Acotiamide.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, accurate, precise, and stability-indicating for the determination of this compound in bulk and pharmaceutical dosage forms. The method has been validated according to ICH guidelines and can be successfully applied for routine quality control analysis and stability studies. The forced degradation studies confirm that the method is specific and can effectively separate the active pharmaceutical ingredient from its degradation products.

References

- 1. researchgate.net [researchgate.net]

- 2. ijbcp.com [ijbcp.com]

- 3. Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process-related impurity by ultra-high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF this compound HYDRATE IN TABLET DOSAGE FORM [ipindexing.com]

- 6. scribd.com [scribd.com]

- 7. iajps.com [iajps.com]

- 8. ijpsr.com [ijpsr.com]

- 9. researchgate.net [researchgate.net]

- 10. ejbps.com [ejbps.com]

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Acotiamide Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acotiamide is a prokinetic agent utilized for the management of functional dyspepsia. It enhances gastrointestinal motility by inhibiting acetylcholinesterase. To ensure the quality, safety, and efficacy of pharmaceutical formulations containing Acotiamide, the development and validation of a robust stability-indicating assay method are crucial. Such a method allows for the accurate quantification of the active pharmaceutical ingredient (API) in the presence of potential degradation products that may form during manufacturing and storage. This document details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Acotiamide Hydrochloride in bulk and pharmaceutical dosage forms, developed in accordance with International Council for Harmonisation (ICH) guidelines.

Experimental Protocols

Instrumentation and Reagents

-

Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, autosampler, and column oven.

-

Column: A Hypersil BDS C18 column (250 mm x 4.6 mm, 5 µm) is commonly used.[1] Other equivalent C18 or C8 columns can also be employed.[2]

-

Reagents:

-

This compound hydrate reference standard

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Triethylamine (TEA) (AR Grade)[1]

-

Ortho-phosphoric acid or Ammonium Acetate for pH adjustment[1][3]

-

Hydrochloric Acid (HCl) (AR Grade)

-

Sodium Hydroxide (NaOH) (AR Grade)

-

Hydrogen Peroxide (H₂O₂) (AR Grade)

-

Preparation of Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound hydrate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the mobile phase.[1][4]

-